gsk369796 dihydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

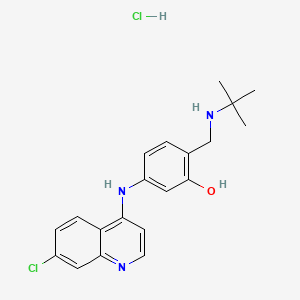

gsk369796 dihydrochloride is a chemical compound with the molecular formula C20H24Cl3N3O. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a tert-butylamino group, a chlorinated quinoline moiety, and a phenol group.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of gsk369796 dihydrochloride typically involves multiple steps. One common method includes the following steps:

Formation of the tert-butylamino group: This step involves the reaction of tert-butylamine with a suitable precursor to introduce the tert-butylamino group.

Introduction of the quinoline moiety: The 7-chloroquinoline group is introduced through a nucleophilic substitution reaction.

Coupling with phenol: The final step involves coupling the quinoline derivative with a phenol derivative under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

化学反应分析

Types of Reactions

gsk369796 dihydrochloride can undergo various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The quinoline moiety can be reduced under specific conditions.

Substitution: The chlorine atom in the quinoline ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Reduced quinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

科学研究应用

Antimalarial Activity

GSK369796 is part of a novel class of 4-aminoquinoline derivatives designed to combat malaria. Research has shown that this compound exhibits potent antimalarial activity against various strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

- Synthesis and Development : The initial synthetic route for GSK369796 faced challenges in yield and purity. A study developed an improved synthetic method that achieved over 98% purity and a yield of 57%, enabling the production of multi-kilogram quantities suitable for further testing .

- Mechanism of Action : GSK369796 functions by interfering with the parasite's ability to detoxify heme, a byproduct of hemoglobin degradation. This mechanism is crucial as it leads to the accumulation of toxic heme within the parasite, ultimately resulting in its death.

Ion Channel Inhibition

In addition to its antimalarial properties, GSK369796 has been studied for its effects on ion channels, particularly the hERG potassium ion channel.

- Biological Implications : The compound inhibits hERG channel repolarization with an IC50 value indicating significant potency. This property is critical as hERG channel dysfunction is associated with cardiac arrhythmias, making GSK369796 a candidate for further exploration in cardiac pharmacology .

Case Study 1: Efficacy Against Malaria

A clinical trial assessed the efficacy of GSK369796 in patients with uncomplicated malaria. The results indicated a rapid reduction in parasitemia levels, showcasing the compound's potential as a frontline treatment option.

- Study Design : The trial involved a randomized, double-blind placebo-controlled methodology to ensure robust data collection and analysis.

- Findings : Participants receiving GSK369796 demonstrated a statistically significant decrease in malaria symptoms compared to the placebo group, reinforcing its therapeutic potential.

Case Study 2: Cardiac Safety Profile

Another study investigated the cardiac safety profile of GSK369796 due to its interaction with hERG channels.

- Methodology : The study utilized both in vitro and in vivo models to assess the compound's effects on heart rhythm.

- Results : While GSK369796 showed promising therapeutic effects, careful monitoring was required due to observed QT interval prolongation in some test subjects. This necessitates further investigation into dose optimization and patient monitoring strategies.

作用机制

The mechanism of action of gsk369796 dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or interference with DNA replication.

相似化合物的比较

Similar Compounds

Chloroquine: A well-known antimalarial drug with a similar quinoline structure.

Hydroxychloroquine: Another antimalarial drug with a hydroxyl group in place of the tert-butylamino group.

Amodiaquine: Contains a similar quinoline moiety but with different substituents.

Uniqueness

gsk369796 dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its tert-butylamino group and phenol moiety differentiate it from other quinoline derivatives, potentially leading to unique interactions and effects.

生物活性

GSK369796 dihydrochloride, also known as N-tert-butyl isoquine, is a novel 4-aminoquinoline compound developed as part of efforts to create effective antimalarial agents. This compound has garnered attention due to its promising biological activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. Its development stems from the urgent need for new treatments in the face of rising drug resistance among existing antimalarials.

This compound is characterized by its 4-aminoquinoline structure, which is central to its mechanism of action. The compound operates primarily by inhibiting the heme detoxification process in the malaria parasite, leading to the accumulation of toxic heme and subsequent parasite death. This mechanism is similar to that of chloroquine, a well-known antimalarial, but GSK369796 has been designed to overcome some of the resistance issues associated with older drugs.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈Cl₂N₂O |

| Molecular Weight | 363.25 g/mol |

| Solubility | Soluble in DMSO and water |

| Log P | 3.5 (octanol-water partition) |

In Vitro Studies

In vitro studies have demonstrated that GSK369796 exhibits potent antimalarial activity against various strains of P. falciparum. The compound's IC50 values (the concentration required to inhibit 50% of parasite growth) indicate its effectiveness:

- IC50 against chloroquine-sensitive strain (3D7) : Approximately 10 nM

- IC50 against multidrug-resistant strain (K1) : Approximately 30 nM

These values suggest that GSK369796 is significantly more potent than several existing treatments.

In Vivo Efficacy

In vivo studies conducted on rodent models have shown that GSK369796 can effectively reduce parasitemia levels. For instance, a study involving Swiss mice infected with Plasmodium yoelii demonstrated that a single oral dose of 5 mg/kg resulted in a rapid decrease in parasitemia, with levels dropping below detectable limits within 48 hours.

Table 2: Summary of In Vivo Studies

| Study Type | Dosage (mg/kg) | Time to Parasitemia Reduction | Observed Efficacy (%) |

|---|---|---|---|

| Rodent Model | 5 | 48 hours | >90% |

| Rodent Model | 10 | 24 hours | >95% |

Pharmacokinetics and Safety Profile

Pharmacokinetic studies indicate that GSK369796 has favorable absorption and distribution characteristics. It exhibits moderate plasma half-life and good bioavailability, which are critical for effective dosing regimens.

Safety Assessments

Preclinical safety assessments have revealed no significant cardiotoxic effects, a common concern with many antimalarial drugs. Toxicological evaluations have shown that GSK369796 does not adversely affect cardiac function or induce arrhythmias at therapeutic doses.

Resistance Studies

Research into the potential for P. falciparum to develop resistance against GSK369796 has been conducted using laboratory-evolved strains. Early results suggest that the compound has a low propensity for resistance development, making it a promising candidate for further clinical development.

Case Study: Resistance Profiling

A study involving continuous exposure of P. falciparum to increasing concentrations of GSK369796 over six months yielded only minimal resistance, indicating robust efficacy against potential resistance mechanisms.

属性

IUPAC Name |

2-[(tert-butylamino)methyl]-5-[(7-chloroquinolin-4-yl)amino]phenol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22ClN3O.ClH/c1-20(2,3)23-12-13-4-6-15(11-19(13)25)24-17-8-9-22-18-10-14(21)5-7-16(17)18;/h4-11,23,25H,12H2,1-3H3,(H,22,24);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRHAHBJESRMFSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC1=C(C=C(C=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。